An In-depth Technical Guide to the Physicochemical Properties of 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone
An In-depth Technical Guide to the Physicochemical Properties of 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone, a sterically hindered pyridinone with potential applications in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies for their determination.
Introduction: Structure and Tautomerism
2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone, also known as 2,6-di-tert-butyl-4-pyridone, is a heterocyclic organic compound. Its structure is characterized by a pyridinone ring flanked by two bulky tert-butyl groups at positions 2 and 6. This significant steric hindrance profoundly influences its reactivity and physical properties, distinguishing it from less substituted pyridinones.
A crucial aspect of the chemistry of 4-pyridones is their existence in a tautomeric equilibrium with the corresponding 4-hydroxypyridine. For 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone, this equilibrium lies significantly towards the pyridinone form in both solid and liquid states, a characteristic feature of 4-pyridone systems.[1] This preference for the keto-form is a key determinant of its chemical behavior.
Chemical Structure and Identifiers:
| Identifier | Value |
| IUPAC Name | 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone |
| Other Names | 2,6-di-tert-butyl-4-pyridone, 2,6-di-tert-butyl-4-hydroxypyridine |
| Molecular Formula | C₁₃H₂₁NO |
| Canonical SMILES | CC(C)(C)C1=CC(=O)C=C(N1)C(C)(C)C |
| InChI Key | Not readily available |
| CAS Number | Not readily available |
Note: A specific CAS number for this compound is not readily found in public databases, which often points to its status as a research chemical rather than a widely commercialized substance.
Core Physicochemical Properties
Precise experimental data for 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone is not extensively documented in publicly accessible literature. However, based on the known properties of structurally related compounds and general principles of physical organic chemistry, we can infer its key characteristics. The primary synthetic route to this compound involves the reaction of 2,6-di-tert-butyl-γ-pyrone with ammonia, a transformation that has been documented for other pyrones.[1][2]
| Property | Predicted/Inferred Value | Significance and Rationale |
| Molecular Weight | 207.31 g/mol | Calculated from the molecular formula. This value is fundamental for all stoichiometric calculations and analytical characterizations. |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | The planar pyridone ring, combined with the potential for intermolecular hydrogen bonding (N-H---O=C), would favor a stable crystal lattice. For comparison, the less substituted 2,6-dimethyl-4-pyridone has a melting point of 223-225 °C. The bulky tert-butyl groups might slightly disrupt crystal packing, but a high melting point is still anticipated. |
| Boiling Point | High, with decomposition likely at atmospheric pressure. | The polar pyridone core and hydrogen bonding capabilities will lead to strong intermolecular forces, requiring significant energy to transition to the gas phase. Vacuum distillation would be necessary. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The polar N-H and C=O groups will allow for some interaction with water, but the large, nonpolar tert-butyl groups will dominate, leading to overall low aqueous solubility. The molecule's polarity will favor solubility in polar organic solvents. |
| pKa | Estimated to be weakly acidic. | The N-H proton can be abstracted by a strong base. The pKa will be influenced by the electron-withdrawing nature of the adjacent carbonyl group. For comparison, the pKa of the conjugate acid of the related 2,6-di-tert-butylpyridine is 3.58.[3] The pyridone is expected to be a much weaker base and a weak acid. |
Spectroscopic and Analytical Characterization
The structural elucidation of 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:
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A singlet for the 18 protons of the two equivalent tert-butyl groups.
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A singlet for the two equivalent vinylic protons on the pyridinone ring (at C3 and C5).
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A broad singlet for the N-H proton, the chemical shift of which will be dependent on solvent and concentration due to hydrogen bonding.
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¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include:
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A signal for the quaternary carbons of the tert-butyl groups.
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A signal for the methyl carbons of the tert-butyl groups.
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A signal for the C2 and C6 carbons of the pyridinone ring.
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A signal for the C3 and C5 carbons of the pyridinone ring.
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A signal for the carbonyl carbon (C4), which will be significantly downfield.
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Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:
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A strong, sharp absorption band for the C=O (carbonyl) stretch, typically in the region of 1640-1680 cm⁻¹.
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A broad absorption band for the N-H stretch, typically in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding.
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C-H stretching and bending vibrations for the tert-butyl groups.
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C=C stretching vibrations for the pyridinone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption maxima corresponding to π-π* transitions within the conjugated pyridinone system. The exact wavelength of maximum absorption (λ_max) will be solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 207.31. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.
Experimental Protocols: A Methodological Approach
The following section outlines the general experimental procedures for the synthesis and characterization of 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone.
Synthesis from 2,6-di-tert-butyl-γ-pyrone
The most direct route to the title compound is through the reaction of 2,6-di-tert-butyl-γ-pyrone with ammonia.[1][2]
Reaction:
Synthesis Workflow
Step-by-Step Protocol:
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Reaction Setup: In a high-pressure reaction vessel, dissolve 2,6-di-tert-butyl-γ-pyrone in a suitable solvent such as ethanol.
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Addition of Ammonia: Add an excess of aqueous or alcoholic ammonia solution to the reaction mixture.
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Heating: Seal the vessel and heat the mixture to a temperature typically ranging from 100-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The solvent is then removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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High-Pressure Vessel: The use of a sealed, high-pressure vessel is necessary to reach the required reaction temperatures, as the boiling point of the ammonia solution would otherwise be exceeded.
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Excess Ammonia: Ammonia is used in excess to drive the reaction equilibrium towards the formation of the pyridinone product.
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Solvent Choice: Ethanol is a good solvent for both the starting pyrone and the ammonia, and it can facilitate the reaction.
Characterization Workflow
Characterization Workflow Diagram
Safety and Handling
While specific toxicity data for 2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for the related 2,6-di-tert-butylpyridine, it may cause skin and eye irritation.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-bis(1,1-dimethylethyl)-4(1H)-pyridinone is a sterically hindered heterocyclic compound with a distinct set of physicochemical properties largely dictated by its bulky tert-butyl groups and the polar pyridinone core. While detailed experimental data is sparse in the public domain, this guide provides a comprehensive overview of its expected characteristics and the methodologies for its synthesis and characterization. Further research into this molecule and its derivatives could unveil novel applications in various fields of chemistry.
References
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2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyridines via Chemoselective Ring-Opening Reaction with Ammonia. The Journal of Organic Chemistry. [Link]
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4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Molecules. [Link]
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2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyridines via Chemoselective Ring-Opening Reaction with Ammonia. National Center for Biotechnology Information. [Link]
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2,6-Di-tert-butylpyridine. Wikipedia. [Link]
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2,6-Di-tert-butylpyridine | C13H21N | CID 68510. PubChem. [Link]
